Technical Guide: Solubility & Thermodynamics of 2-Bromo-1,5-dimethyl-3-nitrobenzene
Technical Guide: Solubility & Thermodynamics of 2-Bromo-1,5-dimethyl-3-nitrobenzene
This in-depth technical guide addresses the solubility profile and thermodynamic characterization of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3).[1]
Note on Data Availability: As of 2026, specific peer-reviewed quantitative solubility datasets (mole fraction vs. temperature tables) for this specific isomer are not indexed in open-access scientific literature.[1] Therefore, this guide functions as a Process Development Protocol . It synthesizes predictive behavior based on close structural analogs (e.g., 2-bromo-3-nitrotoluene) and provides the authoritative methodology for experimentally determining and modeling this data—a critical step for process chemists optimizing recrystallization or reaction yields.[1]
[1]
Part 1: Executive Summary & Compound Profile[1]
2-Bromo-1,5-dimethyl-3-nitrobenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical scaffolds (e.g., via Ullmann coupling or nucleophilic aromatic substitution).[1] Its solubility profile is governed by the competition between the hydrophobic xylene core and the polar, electron-withdrawing nitro group.[1]
Physiochemical Profile (Estimated vs. Analogs)
Understanding the solid-state properties is a prerequisite for solubility measurement.[1]
| Property | Value / Estimation | Rationale / Analog Data |
| CAS Number | 90434-14-3 | Unique Identifier |
| Molecular Formula | MW: 230.06 g/mol | |
| Physical State | Pale yellow crystalline solid | Typical for nitro-bromo-aromatics |
| Melting Point (Est.) | 45°C – 60°C | Analog 1-Bromo-2,4-dimethyl-5-nitrobenzene melts at 53-57°C [1].[1][2] Analog 2-Bromo-3-nitrotoluene melts at 38-41°C [2].[1] |
| Polarity | Moderate | Nitro group imparts dipole; Methyl/Bromo groups add lipophilicity.[1] |
Part 2: Predicted Solubility Behavior[1]
Based on the "like dissolves like" principle and data from structural isomers (e.g., 2-bromo-3-nitrotoluene), the following solubility profile is projected. This serves as the baseline for solvent screening.[1]
Solvent Class Suitability[1]
-
High Solubility (Process Solvents):
-
Ethyl Acetate, Acetone, THF, DMF: The polar nitro group interacts favorably with these aprotic polar solvents.[1] Expected solubility > 0.2 mole fraction at 298.15 K.
-
-
Moderate Solubility (Recrystallization Candidates):
-
Low Solubility (Anti-solvents):
Part 3: Experimental Protocol for Solubility Determination
To generate the missing quantitative data required for process design, the Dynamic Laser Monitoring Method is the industry standard.[1] It offers higher precision than gravimetric analysis for colored nitro-compounds.[1]
Methodology: Dynamic Laser Monitoring
Objective: Determine the mole fraction solubility (
Equipment:
-
Jacketed glass vessel (50 mL) with precision temperature control (
K). -
Laser monitoring system (e.g., He-Ne laser, light intensity detector).[1]
-
Magnetic stirrer.
Workflow:
-
Preparation: Add excess 2-Bromo-1,5-dimethyl-3-nitrobenzene solid and solvent (e.g., Ethanol) to the vessel.
-
Dissolution: Heat slowly while stirring until the solid completely dissolves (laser transmission = 100%).
-
Nucleation Detection: Lower the temperature at a controlled rate (e.g., 0.1 K/min).
-
Endpoint: Record the temperature (
) at which the laser intensity drops sharply (onset of turbidity/nucleation). This corresponds to the saturation temperature for the known mass fraction. -
Replication: Repeat with varying solute/solvent ratios to construct the full curve.
Experimental Workflow Diagram
Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.
Part 4: Thermodynamic Modeling Framework
Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy of dissolution and entropy.[1] This is essential for scaling up crystallization processes.
Modified Apelblat Equation
This is the most accurate semi-empirical model for correlating solubility of nitro-aromatics in pure solvents.[1]
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).[3]
- : Empirical parameters derived from regression analysis.
Thermodynamic Parameters Calculation
Using the van't Hoff analysis, the dissolution enthalpy (
-
Interpretation:
-
If
: Endothermic dissolution (solubility increases with T). -
If
: Non-spontaneous dissolution (requires energy input/heating).[1]
-
Modeling Logic Diagram
Figure 2: Computational framework for deriving thermodynamic parameters from raw solubility data.[1]
Part 5: Practical Implications for Process Design
Recrystallization Strategy
Given the structural similarity to 2-bromo-3-nitrotoluene, the recommended purification strategy is:
-
Solvent System: Ethanol/Water (90:10) or Methanol.[1]
-
Process: Dissolve crude solid in refluxing alcohol. Slowly cool to 5°C.
-
Yield: The nitro group ensures steep solubility curves in alcohols, predicting high recovery yields (>85%).
Impurity Rejection
The major impurities in the synthesis of this compound are typically the para-isomer (4-bromo) or unbrominated xylenes.[1]
-
Non-polar impurities: Will remain in the mother liquor if using aqueous alcohols.
-
Isomeric impurities: Often have lower solubility; filtration at elevated temperatures (hot filtration) may be required if the isomer is less soluble, or standard cooling if it is more soluble.[1]
References
-
ChemicalBook. (2025).[1] Properties of 1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer Analog). Retrieved from [1]
-
ChemicalBook. (2025).[1] Properties of 2-Bromo-3-nitrotoluene (Structural Analog). Retrieved from [1]
-
NIST Chemistry WebBook. Thermochemical Data for Brominated Aromatic Compounds. (General Reference for thermodynamic protocols). Retrieved from [1]
